Ci-MAM-A24
Description
Discovery and Isolation of Ci-MAM-A24 Precursors from Ciona intestinalis
The identification of this compound is rooted in the broader effort to understand the genetic basis of innate immunity in Ciona intestinalis.
Research utilizing expressed sequence tag (EST) databases of Ciona intestinalis has led to the identification of putative gene families encoding antimicrobial peptides. Two such families are the Ci-MAM (Ciona-molecule against microbes) and Ci-PAP (Ciona-putative antimicrobial peptide) gene families. researchgate.netmdpi.comyoutube.comopen.ac.uk These discoveries provided the molecular basis for the existence of various AMPs in this marine invertebrate.
This compound is characterized as a synthetic antimicrobial peptide. It is derived from a peptide precursor originating from the immune cells of Ciona intestinalis. youtube.comwikidata.orgnih.govnih.govnovoprolabs.comfrontiersin.org This precursor is associated with a gene family whose expression has been observed in hemocytes. youtube.com The synthetic peptide this compound corresponds to the cationic core region of a member of the Ci-MAM family identified in the EST database. nih.gov The synthetic peptide has a length of 24 amino acids and the sequence Trp-Arg-Ser-Leu-Gly-Arg-Thr-Leu-Leu-Arg-Leu-Ser-His-Ala-Leu-Lys-Pro-Leu-Ala-Arg-Arg-Ser-Gly-Trp. nih.gov
Localization and Expression Dynamics of Natural Ci-MAM-A in Ciona intestinalis
Understanding the function of Ci-MAM-A requires investigating where the natural peptide is located within the organism and how its expression changes in response to immune stimuli.
The natural peptide Ci-MAM-A is synthesized and stored in specific types of hemocytes. youtube.com Notably, it has been identified in univacuolar non-refractile granulocytes. youtube.com Hemocytes circulating in the hemolymph and pharynx are central to the internal defense of ascidians like Ciona intestinalis.
Studies have shown that the expression of the gene encoding the natural peptide related to Ci-MAM-A is markedly upregulated in hemocytes following an immune challenge. youtube.com While one study on stimulation with bacterial lipopolysaccharide (LPS) did not show a significant change in Ci-MAM-A mRNA levels in isolated hemocytes, the broader principle of upregulation of innate immunity genes, including some AMPs, in Ciona intestinalis hemocytes and pharynx in response to immune challenges like LPS is supported by research. open.ac.uk
Structural Features and Conformational Attributes of this compound
This compound possesses distinct structural features that contribute to its function as an antimicrobial peptide.
General Amino Acid Composition and Peptide Length
This compound is a short oligopeptide composed of 24 amino acid residues. researchgate.netnih.govnovoprolabs.com It is representative of peptides from the Ci-MAM family, which, along with the Ci-PAP family, includes peptides with similar sizes, typically ranging from 22 to 24 amino acid residues. frontiersin.org
Cationic and Amphipathic Character
This compound is characterized by its cationic and amphipathic nature. researchgate.netresearchgate.net This is a common feature among many antimicrobial peptides. neliti.comnih.govroyalsocietypublishing.org The cationic charge facilitates electrostatic attraction to the negatively charged microbial membranes, a key step in its antimicrobial activity. neliti.comnih.gov The amphipathic character means the peptide has both hydrophilic and hydrophobic regions, which is crucial for its interaction with biological membranes. researchgate.netneliti.comnih.gov
Propensity for Alpha-Helical Structure
This compound has a propensity to adopt an alpha-helical structure. mdpi.comlsbu.ac.ukresearchgate.netresearchgate.netfrontiersin.org Studies using Circular Dichroism (CD) spectroscopy have revealed that this compound is predominantly alpha-helical. mdpi.comlsbu.ac.uk This alpha-helical structure is often associated with the membranolytic mechanism of action of many AMPs. mdpi.comlsbu.ac.uk
Conformational Changes Upon Interaction with Biological Membranes
This compound undergoes conformational changes, particularly adopting an alpha-helical structure, upon interaction with biological membranes, such as liposomes composed of negatively charged phospholipids (B1166683). mdpi.comfrontiersin.org This conformational change is considered essential for its interaction with the cell membrane and subsequent membrane permeabilization, leading to antimicrobial activity. mdpi.comnih.govfrontiersin.org Specifically, in the presence of anionic phospholipids like phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), this compound adopts an α-helical structure, with CD spectra showing typical minima at 208 and 222 nm. frontiersin.org This interaction and conformational change are linked to its membranolytic mechanism, which appears consistent with a 'carpet' or 'toroidal pore' type model. lsbu.ac.ukfrontiersin.org
Table 1: Key Structural Attributes of this compound
| Attribute | Description |
| Peptide Length | 24 amino acid residues researchgate.netnih.govnovoprolabs.com |
| Character | Cationic and Amphipathic researchgate.netresearchgate.net |
| Propensity for Secondary Structure | Predominantly Alpha-Helical mdpi.comlsbu.ac.ukresearchgate.netresearchgate.netfrontiersin.org |
| Membrane Interaction | Undergoes conformational change (alpha-helix formation) with anionic phospholipids mdpi.comfrontiersin.org |
Table 2: this compound Interaction with Phospholipids (Based on CD Spectroscopy)
| Condition | Observed Conformation | CD Spectra Characteristics | Reference |
| Absence of Liposomes | Linear peptide | Typical shape of a linear peptide | frontiersin.org |
| Presence of Anionic Lipids (PG, PS) | Alpha-helical | Typical minima at 208 and 222 nm | frontiersin.org |
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results. |
This compound is an antimicrobial peptide (AMP) that originates from the solitary tunicate Ciona intestinalis, commonly known as the sea squirt. mdpi.comlsbu.ac.ukresearchgate.net It is recognized as a representative peptide belonging to the Ci-MAM family of AMPs found in this marine invertebrate. mdpi.comlsbu.ac.uk The identification of this compound, alongside Ci-PAP-A22, was achieved through the analysis of the expressed sequence tag (EST) database of Ciona intestinalis. researchgate.netnih.govmdpi.com Current understanding suggests that these peptides are synthesized and stored within the haemocytes and granulocytes of the organism, indicating their role in the tunicate's cellular defense mechanisms. mdpi.comlsbu.ac.ukresearchgate.net The study of Ciona intestinalis is particularly relevant to understanding the evolution of immune systems, given its phylogenetic position as the closest living invertebrate relative to vertebrates. researchgate.net The internal defense strategies of ascidians like Ciona intestinalis are significantly reliant on circulating hemocytes, which are key effectors of innate immunity. researchgate.net
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
WRSLGRTLLRLSHALKPLARRSGW |
Origin of Product |
United States |
Origin and Characterization of Ci Mam A24 Within Tunicate Innate Immunity
Structural Features and Conformational Attributes of Ci-MAM-A24
The biological function of this compound as an antimicrobial peptide is intrinsically linked to its specific structural characteristics and conformational behavior.
General Amino Acid Composition and Peptide Length
This compound is characterized as a short oligopeptide. researchgate.netnih.govnovoprolabs.com It is composed of 24 amino acid residues. researchgate.netnih.govnovoprolabs.com This length is consistent with other peptides found within the Ci-MAM and Ci-PAP families from Ciona intestinalis, which typically range between 22 and 24 amino acid residues. frontiersin.org
Cationic and Amphipathic Character
A defining feature of this compound is its cationic and amphipathic nature. researchgate.netresearchgate.net These properties are common among antimicrobial peptides and are critical for their mode of action. neliti.comnih.govroyalsocietypublishing.org The presence of a net positive charge on this compound facilitates an initial electrostatic attraction to the negatively charged surface of bacterial membranes. neliti.comnih.gov The amphipathicity, arising from the spatial separation of hydrophobic and hydrophilic amino acid residues, enables the peptide to interact effectively with the lipid bilayer of target membranes. researchgate.netneliti.comnih.gov
Propensity for Alpha-Helical Structure
This compound exhibits a strong propensity to form an alpha-helical structure. mdpi.comlsbu.ac.ukresearchgate.netresearchgate.netfrontiersin.org Experimental data, including Circular Dichroism (CD) spectroscopy, has demonstrated that this compound is predominantly alpha-helical. mdpi.comlsbu.ac.uk This secondary structure is frequently observed in AMPs that exert their effects through membrane disruption. mdpi.comlsbu.ac.uk
Conformational Changes Upon Interaction with Biological Membranes
A significant aspect of this compound's interaction with its targets involves conformational changes, particularly the induction of an alpha-helical structure upon contact with biological membranes. mdpi.comfrontiersin.org Studies utilizing CD spectroscopy have shown that in the presence of liposomes containing negatively charged phospholipids (B1166683), this compound undergoes a conformational shift and adopts an alpha-helical conformation. mdpi.comfrontiersin.org This structural transition is considered crucial for the peptide's ability to interact with and permeabilize cell membranes, which is fundamental to its antimicrobial activity. mdpi.comnih.govfrontiersin.org The interaction with anionic phospholipids, such as phosphatidylglycerol (PG) and phosphatidylserine (B164497) (PS), specifically promotes the formation of the alpha-helical structure, indicated by characteristic minima at 208 and 222 nm in CD spectra. frontiersin.org This membrane interaction and the associated conformational change are thought to contribute to a membranolytic mechanism, potentially following a 'carpet' or 'toroidal pore' model. lsbu.ac.ukfrontiersin.org
Table 1: Key Structural Attributes of this compound
| Attribute | Description |
| Peptide Length | 24 amino acid residues researchgate.netnih.govnovoprolabs.com |
| Character | Cationic and Amphipathic researchgate.netresearchgate.net |
| Propensity for Secondary Structure | Predominantly Alpha-Helical mdpi.comlsbu.ac.ukresearchgate.netresearchgate.netfrontiersin.org |
| Membrane Interaction | Undergoes conformational change (alpha-helix formation) with anionic phospholipids mdpi.comfrontiersin.org |
Table 2: this compound Interaction with Phospholipids (Based on CD Spectroscopy)
| Condition | Observed Conformation | CD Spectra Characteristics | Reference |
| Absence of Liposomes | Linear peptide | Typical shape of a linear peptide | frontiersin.org |
| Presence of Anionic Lipids (PG, PS) | Alpha-helical | Typical minima at 208 and 222 nm | frontiersin.org |
Mechanistic Elucidation of Ci Mam A24 Antimicrobial Action
Membrane-Targeting Mechanisms and Cellular Permeabilization
Ci-MAM-A24 exerts its antimicrobial effects largely by targeting and disrupting the bacterial cytoplasmic membrane. nih.govneliti.comlsbu.ac.uknih.govfrontiersin.orgfrontiersin.org This interaction leads to increased membrane permeability and ultimately, cell death. nih.govnih.govnih.gov
Disruption of Bacterial Cytoplasmic Membranes
This compound has been shown to permeabilize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. nih.gov This membrane permeabilization is a key mechanism by which the peptide exerts its bactericidal activity. nih.govnih.govnih.gov For instance, studies have shown that this compound can lead to significant permeabilization of bacterial cells at specific concentrations. nih.govfrontiersin.org
Proposed Mechanistic Models of Membrane Interaction (e.g., Carpet Model, Toroidal Pore Model)
The membranolytic mechanism of this compound appears to be consistent with characteristics of the 'carpet' or 'toroidal pore' type models of membrane interaction. mdpi.comlsbu.ac.uknih.govnih.govdntb.gov.uafrontiersin.orguclan.ac.uk In the carpet model, peptides accumulate on the membrane surface, forming a "carpet" that eventually leads to membrane destabilization and rupture. In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to curve, forming pore-like structures lined by both peptides and lipid head groups. frontiersin.org Experimental data, such as the depolarization of liposomes, has suggested that this compound and a related peptide, Ci-PAP-A22, likely act via a carpet or toroidal-type mechanism, resulting in transient pore formation. nih.govfrontiersin.org
Role of Electrostatic Interactions with Negatively Charged Microbial Membranes
Cationic antimicrobial peptides like this compound are attracted to the negatively charged microbial cytoplasmic membranes through electrostatic interactions. neliti.comfrontiersin.org This initial electrostatic attraction is crucial for the peptide's binding to the bacterial surface and its subsequent insertion into the membrane. frontiersin.org The anionic molecules present in bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, facilitate these interactions. frontiersin.org
Influence of pH on Membrane Interaction and Permeabilization Efficiency
The antimicrobial activity of this compound can be influenced by pH, with optimal activity varying depending on the target microbe. mdpi.comlsbu.ac.uknih.gov For some bacteria, such as B. megaterium, B. subtilis, E. coli, and P. aeruginosa, enhanced activity has been observed at low pH. mdpi.comlsbu.ac.uknih.gov However, against other microbes like S. aureus, Staphylococcus epidermis, Serratia marcescens, and Klebsiella pneumoniae, neutral pH appears to be optimal. mdpi.comlsbu.ac.uknih.gov The pH-dependent activity of some antimicrobial peptides is thought to involve variations in their positive charge, potentially mediated by histidine residues, which can affect optimal membrane interaction. mdpi.comlsbu.ac.uknih.gov
Intracellular Targets and Non-Membrane Destabilizing Mechanisms
While membrane disruption is a primary mechanism, some α-helical antimicrobial peptides can also exhibit intracellular killing mechanisms after translocating into the cytoplasm. neliti.com
Potential Interference with Nucleic Acid Synthesis and Replication
Although the primary mechanism of this compound is membrane permeabilization, some antimicrobial peptides are known to have intracellular targets, including interference with nucleic acid synthesis and replication. neliti.comfrontiersin.orgfrontiersin.org However, specific detailed research findings explicitly demonstrating this compound's direct interference with nucleic acid synthesis or replication were not prominently found in the provided search results. The search results primarily emphasize its membranolytic activity. nih.govmdpi.comlsbu.ac.uknih.govnih.govfrontiersin.org General mechanisms of nucleic acid synthesis inhibition by other antibiotics involve targeting enzymes like DNA gyrase or RNA polymerase. libretexts.orgslideshare.net Further research may be needed to definitively establish if this compound possesses this specific intracellular mechanism.
Based on the available search results, detailed research findings and specific data focusing solely on the disruption of protein biosynthesis, folding, and enzymatic activity, and the modulation of microbial metabolic processes by the chemical compound this compound, within the strict scope of the provided outline sections 3.2.2 and 3.2.3, are not comprehensively available.
The primary mechanism of action reported for this compound in the provided search results involves the permeabilization or disruption of the bacterial cell membrane researchgate.netnih.govmdpi.comnih.govfrontiersin.org. While some sources broadly mention that antimicrobial peptides (AMPs) can have intracellular targets, including the inhibition of protein synthesis, disruption of enzymatic activity, and modulation of metabolic processes nih.govbiorxiv.orgnih.govnih.govdntb.gov.uaroyalsocietypublishing.orgmdpi.com, and this compound has shown activity against intracellular pathogens researchgate.netmdpi.comfrontiersin.orgresearchgate.net, the specific molecular mechanisms and associated quantitative data for this compound's direct effects on protein biosynthesis, folding, enzymatic activity, and metabolic pathways were not found in the search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline sections 3.2.2 and 3.2.3 with detailed research findings and data tables solely focused on these specific intracellular mechanisms of this compound based on the current search results.
A specific PubChem CID for the compound "this compound" was not identified in the search results. This compound is described as a synthetic antimicrobial peptide derived from Ciona intestinalis with the sequence WRSLGRTLLRLSHALKPLARRSGW novoprolabs.com.
Spectrum of Antimicrobial Activity: Preclinical in Vitro and in Vivo Non Human Studies
Antibacterial Efficacy Against Diverse Pathogens
Preclinical studies have evaluated the antibacterial efficacy of Ci-MAM-A24 against a variety of Gram-positive and Gram-negative bacteria, including clinically important multidrug-resistant and anaerobic strains.
Activity Against Gram-Positive Bacteria
This compound has shown significant activity against several Gram-positive bacterial species. Studies have reported its efficacy against Bacillus megaterium, B. subtilis, Staphylococcus aureus, and Staphylococcus epidermidis. nih.govgoogle.com Notably, it has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. novoprolabs.comgram.edu Vancomycin-resistant enterococci (VRE) have also been shown to be highly susceptible to this compound at low concentrations. novoprolabs.com The peptide's activity against B. megaterium and B. subtilis was observed to be enhanced at low pH, while its action against S. aureus and S. epidermidis showed neutral pH optima. nih.gov this compound has also shown potent activity against Bacillus anthracis. scribd.com
Activity Against Gram-Negative Bacteria
The antimicrobial spectrum of this compound extends to a range of Gram-negative bacteria. Efficacy has been reported against Pseudomonas aeruginosa, Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, and Yersinia enterocolitica. nih.govgoogle.com this compound has also shown bactericidal activity against marine-associated Gram-negative bacteria such as Vibrio alginolyticus, Listonella anguillarum, V. natriegens, and V. parahaemolyticus, indicating its activity is not diminished in highly saline environments. google.com Its activity against E. coli and P. aeruginosa was enhanced at low pH, while neutral pH optima were observed for its action against S. marcescens and K. pneumoniae. nih.gov Activity against Yersinia enterocolitica appeared to be pH independent. nih.gov this compound is also effective against Legionella pneumophila, a Gram-negative bacterium. nih.govgoogle.comnih.govmdpi.com
Efficacy Against Multidrug-Resistant (MDR) Bacterial Strains
A crucial aspect of this compound's activity is its efficacy against multidrug-resistant bacterial strains that pose significant therapeutic challenges. Studies have shown that this compound is highly active against MDR pathogens, including meticillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), extended-spectrum beta-lactamase (ESBL)-producers, and multiple-resistant Pseudomonas aeruginosa strains. novoprolabs.comgram.edu Virtually all tested MDR strains were highly susceptible to this compound at low concentrations, with minimum bactericidal concentrations (MBC) typically below 10 µg/mL. novoprolabs.com
Activity Against Clinically Important Anaerobic Bacteria
This compound has also demonstrated high activity against clinically important anaerobic bacteria pathogenic for humans. novoprolabs.comgoogle.com
Antifungal Activity
Beyond its antibacterial properties, this compound has also shown activity against fungal species. It has been reported to be active against the yeast Candida albicans. nih.gov The activity against Candida albicans was found to be pH independent. nih.gov
Antiparasitic and Intracellular Pathogen Activities
This compound has exhibited activity against certain parasites and intracellular pathogens in preclinical studies. It has been demonstrated to kill Legionella pneumophila while the organism was replicating intracellularly within Acanthamoeba castellanii. nih.govnih.govmdpi.com This indicates an ability to target intracellular bacteria within a host organism (in this case, the amoeba). This compound was also found to reduce the number of Legionella residing within Acanthamoeba. nih.gov Furthermore, this compound has shown bactericidal effect against mycobacteria residing in murine macrophages. nih.govgoogle.com
Here is a summary of the antimicrobial activity of this compound based on preclinical studies:
| Microorganism Type | Examples of Tested Species | Activity Demonstrated | Relevant Study Type (in vitro, in vivo (non-human), Intracellular) |
| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA), Bacillus megaterium, B. subtilis, Staphylococcus epidermidis, Enterococcus faecium (VRE), Bacillus anthracis | Yes | In vitro |
| Gram-Negative Bacteria | Pseudomonas aeruginosa, Escherichia coli, Serratia marcescens, Klebsiella pneumoniae, Yersinia enterocolitica, Vibrio alginolyticus, Listonella anguillarum, V. natriegens, V. parahaemolyticus, Legionella pneumophila | Yes | In vitro, Intracellular (L. pneumophila in A. castellanii) |
| Multidrug-Resistant Strains | MRSA, VRE, ESBL-producers, multiple-resistant P. aeruginosa | Yes | In vitro |
| Anaerobic Bacteria | Clinically important anaerobic bacteria | Yes | In vitro |
| Fungi | Candida albicans | Yes | In vitro |
| Parasites/Intracellular | Acanthamoeba castellanii, Legionella pneumophila (intracellular in A. castellanii), Mycobacteria (in murine macrophages) | Yes | In vitro (A. castellanii), Intracellular (L. pneumophila, Mycobacteria) |
Detailed findings from research studies include:
this compound was found to be highly active against multidrug-resistant and anaerobic bacteria pathogenic for humans, with MBC values typically less than 10 µg/mL against virtually all tested strains. novoprolabs.com
Against Legionella pneumophila, this compound demonstrated potent killing activity. The efficient concentration for 50% of the bacterial population (EC50) was reported to be below 0.5 µM, and the minimal bactericidal concentration (MBC) was 1.6 µM in one study. nih.gov
this compound was able to kill Legionella pneumophila while it was replicating intracellularly in Acanthamoeba castellanii. nih.govnih.govmdpi.com It also reduced the number of Legionella cells within the amoebae. nih.gov
The peptide's activity against certain bacteria, such as B. megaterium, B. subtilis, E. coli, and P. aeruginosa, showed enhancement at low pH, while its activity against S. aureus, S. epidermidis, Serratia marcescens, and Klebsiella pneumoniae had neutral pH optima. nih.gov Activity against Yersinia enterocolitica and fungi was pH independent. nih.gov
Efficacy Against Mycobacteria (e.g., in Murine Macrophages)
This compound has demonstrated efficacy against mycobacteria, including Mycobacterium smegmatis and Mycobacterium bovis-BCG. researchgate.netnih.gov Studies have shown that this compound can efficiently kill these mycobacterial species. researchgate.netnih.gov Notably, this compound has been found to kill mycobacteria residing inside murine macrophages at concentrations that are non-toxic to the host macrophages. researchgate.netnih.gov This is significant because mycobacteria, such as Mycobacterium tuberculosis, are known to survive and multiply within macrophages, and the emergence of multidrug-resistant strains poses a challenge to existing therapies. researchgate.netnih.gov The ability of this compound to target intracellular mycobacteria suggests a potential therapeutic advantage. researchgate.net
Reduction of Intra-Amoebic Legionella pneumophila in Acanthamoeba castellanii
Legionella pneumophila, the causative agent of Legionnaires' disease, often exists in the environment in association with free-living amoebae like Acanthamoeba castellanii. researchgate.netnih.govresearchgate.net These amoebae serve as hosts where L. pneumophila can replicate and gain protection from adverse conditions and biocides. researchgate.netresearchgate.netfrontiersin.org this compound has shown activity against both L. pneumophila and its host, A. castellanii. researchgate.netnih.govresearchgate.net Research indicates that this compound is capable of reducing the number of Legionella cells residing within Acanthamoeba at concentrations that are not toxic to the amoebae. researchgate.netfrontiersin.orgnih.govnih.gov This activity against an intracellular pathogen within its environmental host highlights a unique aspect of this compound's antimicrobial spectrum. researchgate.net
Selective Activity Profile: Mammalian Cell Interactions
Non-Cytolytic Effects on Mammalian Erythrocytes
A crucial aspect of the therapeutic potential of antimicrobial peptides is their selective toxicity, meaning they are harmful to microbes but not to host cells. This compound has been evaluated for its effects on mammalian erythrocytes. Studies have shown that this compound is virtually non-cytolytic for mammalian erythrocytes. mdpi.comresearchgate.netsemanticscholar.org This indicates a favorable selective activity profile, minimizing potential damage to host red blood cells.
Activity at Non-Toxic Concentrations for Host Cells (e.g., Amoebae)
Beyond its effects on erythrocytes, this compound has demonstrated activity against target pathogens at concentrations that are not toxic to relevant host cells, such as amoebae. As mentioned in Section 4.3.2, this compound can reduce the number of Legionella within Acanthamoeba castellanii at concentrations considered non-toxic to the amoebal host. researchgate.netfrontiersin.orgnih.govnih.gov While higher concentrations (e.g., above 50 µM) have shown some cytotoxicity towards certain cells, its efficacy against intracellular pathogens at lower, non-toxic concentrations for host cells like macrophages and amoebae is a key finding. researchgate.net
Environmental Factor Tolerance (e.g., Salt Tolerance)
The activity of many antimicrobial peptides can be affected by environmental factors, such as salt concentration. This compound, being derived from a marine organism, has shown notable salt tolerance. researchgate.netmdpi.comfrontiersin.org Its antibacterial activity has been reported to be retained at salt concentrations up to 450 mM NaCl. researchgate.net This extraordinary salt tolerance distinguishes this compound from some other antimicrobial peptides whose activity is diminished in high-salt environments. researchgate.netresearchgate.net This characteristic is particularly relevant for potential applications in various environments, including those with elevated salinity.
Research Methodologies and Advanced Characterization in Ci Mam A24 Studies
Peptide Synthesis and Purification Strategies
While specific detailed strategies for the synthesis and purification of Ci-MAM-A24 are not extensively detailed in the provided search results, the compound itself is described as a synthetic antimicrobial peptide. nih.govnih.gov General peptide synthesis can be performed chemically, which often requires less development time and simplifies purification compared to microbial production, although it can involve high costs and challenges with synthesizing long sequences. royalsocietypublishing.org Purification of peptides is a critical step after synthesis to obtain a pure compound for further characterization and testing. Techniques like reverse phase-high performance liquid chromatography (RP-HPLC) are commonly used for purifying peptide fragments during primary structure elucidation, suggesting its relevance in peptide studies. tandfonline.com
Quantitative Microbiological Assays for Antimicrobial Potency
Quantitative microbiological assays are fundamental in determining the effectiveness of this compound against various microorganisms.
Determination of Minimal Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is defined as the lowest concentration of an antimicrobial agent that results in the killing of a predetermined percentage (usually 99.9%) of the initial bacterial inoculum after a specific incubation period. sbpmed.org.brchemrxiv.org For this compound, studies have shown that virtually all tested multidrug-resistant aerobic strains and clinically important anaerobic bacteria were highly susceptible at low concentrations, with MBC values typically less than 10 µg/mL. nih.govresearchgate.net For Legionella pneumophila, this compound demonstrated potent bactericidal activity, with an MBC of 1.6 µM, which was significantly lower than that of other tested peptides like Ci-PAP-A22 (25 µM). researchgate.net
Here is a table summarizing some MBC data for this compound:
| Target Microorganism | MBC (µg/mL) | MBC (µM) | Source |
| Multidrug-resistant aerobic strains (various) | < 10 | - | nih.govresearchgate.net |
| Clinically important anaerobic bacteria (various) | < 10 | - | nih.govresearchgate.net |
| Legionella pneumophila | - | 1.6 | researchgate.net |
| Bacillus anthracis | - | < 10 | nih.gov |
Membrane Permeabilization Assays (e.g., SYTOX Green Dye Staining)
Membrane permeabilization is a common mechanism of action for antimicrobial peptides like this compound. nih.govmdpi.comnih.gov Assays using fluorescent dyes such as SYTOX Green are employed to assess the ability of the peptide to disrupt bacterial cell membranes. plos.orgnih.govuni-kiel.de SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membranes of live cells but readily enters cells with compromised plasma membranes, where it binds to DNA and emits fluorescence. plos.orgthermofisher.comnih.gov An increase in fluorescence intensity in the presence of the antimicrobial agent indicates that the bacterial membrane has been permeabilized, allowing the dye to access the intracellular DNA. plos.orgnih.gov This method allows for real-time monitoring of membrane damage. nih.gov this compound has been shown to permeabilize the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. nih.gov It also showed activity against Acanthamoeba castellanii by permeabilizing the cell membrane, albeit at relatively higher concentrations. researchgate.net
Biophysical Techniques for Structural and Interaction Analysis
Biophysical techniques provide insights into the structure of this compound and how it interacts with its targets.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins. formulationbio.comntu.edu.sglibretexts.org It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. ntu.edu.sglibretexts.org The peptide bonds in proteins and peptides are optically active, and the ellipticity observed in a CD spectrum is dependent on the local conformation of the molecule. libretexts.org Different secondary structures, such as alpha-helices, beta-sheets, beta-turns, and random coils, have characteristic CD spectra in the far-UV region (190-250 nm). formulationbio.comlibretexts.org By analyzing the CD spectrum of a peptide, researchers can determine the presence and proportion of these structural elements. formulationbio.comlibretexts.org Studies have indicated that this compound is predominantly α-helical. mdpi.com CD spectroscopy can also be used to observe conformational changes in peptides in response to environmental conditions (like pH or temperature) or upon interaction with other molecules. ntu.edu.sglibretexts.org
Confocal Microscopy for Visualization of Intracellular Activity
Confocal microscopy is an optical imaging technique that allows for the acquisition of high-resolution images of specific focal planes within a specimen. uclouvain.beevidentscientific.com This technique is particularly useful for visualizing the localization and activity of fluorescently labeled molecules within cells and tissues, including the study of intracellular pathogens. uclouvain.beyale.edu In the context of this compound, confocal microscopy has been employed to investigate its activity against intracellular bacteria, such as Legionella pneumophila residing within Acanthamoeba castellanii. researchgate.netresearchgate.net By using fluorescent viability dyes (like the LIVE/DEAD BacLight™ kit), researchers can assess the effect of this compound on bacterial viability inside host cells. researchgate.net Confocal microscopy allows for the visualization of whether the peptide is able to reach and kill bacteria within the intracellular environment, providing crucial information about its mechanism of action against such pathogens. researchgate.net Studies using confocal microscopy have shown that this compound was able to reduce the number of Legionella cells within amoebae. researchgate.net
Molecular Biology and Cellular Research Approaches
Molecular biology and cellular research approaches have been instrumental in elucidating the biological context and mechanisms of this compound. These methods provide insights into where the peptide is located within the organism, how its expression is regulated, and how it can be produced recombinantly for further study and potential application.
Immunocytochemical Localization with Specific Antibodies
Immunocytochemical localization techniques utilize specific antibodies to determine the precise location of this compound within cells and tissues of Ciona intestinalis. Studies have shown that Ci-MAM-A is localized within the tunic matrix among the remnants of cells in the injured tunic of Ciona. researchgate.net Labeling for Ci-MAM-A has also been observed inside the granules of compartment/morula cells, suggesting its storage and potential release from these immune cells. researchgate.net This method involves using antibodies that specifically bind to the target peptide, followed by visualization techniques (e.g., using enzyme conjugates or fluorescent dyes) to pinpoint the peptide's cellular distribution. nih.govmdpi.com
Gene Expression Profiling in Response to Immune Stimuli
Gene expression profiling allows researchers to analyze changes in the activity of genes, including the gene encoding this compound, in response to various stimuli, such as immune challenges. While direct studies on this compound gene expression profiling in response to specific immune stimuli were not extensively detailed in the search results, related research in Ciona intestinalis has shown that immune-related gene families are promptly upregulated by inflammatory stimuli. researchgate.net Molecular biology and gene expression studies in Ciona have revealed complex defense mechanisms involving different inflammatory hemocytes. researchgate.netresearchgate.net Techniques like cDNA microarray technologies and qRT-PCR are commonly used for comprehensive gene expression analysis, enabling the identification of genes whose expression is altered during an immune response. nih.govniph.go.jp
Recombinant Expression in Heterologous Systems (e.g., Bacillus subtilis for rCiMAM)
To obtain sufficient quantities of this compound for research and potential applications, recombinant expression in heterologous systems has been employed. Bacillus subtilis has been used as a host cell to express recombinant Ci-MAM (rCiMAM). mdpi.comnih.govresearchgate.net This involves constructing a plasmid containing the gene for CiMAM and introducing it into B. subtilis. mdpi.comresearchgate.net Transgenic strains, such as C117 and C166, have been selected for their ability to highly and stably express rCiMAM. mdpi.comresearchgate.net Western blot analysis has been used to confirm the production of the recombinant protein in these transgenic B. subtilis strains. researchgate.netresearchgate.net This recombinant expression system allows for the production of CiMAM, which has been shown to maintain its bactericidal activity. researchgate.net
Advanced Analytical and Surface Functionalization Methodologies
Advanced analytical and surface functionalization methodologies have been applied to explore the properties of this compound and develop potential applications, particularly in creating antimicrobial surfaces.
Peptide Immobilization on Surfaces (e.g., Gold Surfaces)
This compound has been immobilized on surfaces, such as gold surfaces, to assess its activity in a fixed state. nih.govresearchgate.netfrontiersin.org Peptide immobilization involves chemically attaching the peptide to a solid support. Gold surfaces are often used due to their inertness and ease of functionalization. mdpi.commsaweb.org This process is crucial for developing antimicrobial coatings on various materials. The characterization of these modified surfaces is essential to confirm successful immobilization and understand the peptide's orientation and density on the surface. nih.govresearchgate.net
Assessment of Antimicrobial Activity of Immobilized Peptides
A key aspect of functionalizing surfaces with this compound is evaluating the antimicrobial activity of the immobilized peptide. Studies have revealed that the potent bactericidal activity of this compound is conserved after its immobilization on gold surfaces. nih.govresearchgate.netfrontiersin.org This demonstrates the potential of using this compound as a template for creating anti-fouling or antimicrobial surfaces, particularly in contexts like preventing bacterial colonization in environments such as plumbing, where Legionella pneumophila is a concern. nih.govresearchgate.netfrontiersin.org The assessment of antimicrobial activity typically involves exposing the functionalized surface to target microorganisms and measuring the reduction in microbial growth or viability compared to control surfaces.
In Vitro Metabolic Stability Assays (General Principles for Peptide Research)
In vitro metabolic stability assays are a critical component in the preclinical evaluation of peptide compounds like this compound. These assays are designed to assess how susceptible a compound is to enzymatic breakdown, primarily by liver enzymes, and to predict its potential metabolic fate in vivo. Understanding the metabolic stability of a peptide is crucial as it directly influences its pharmacokinetic properties, such as half-life and bioavailability mdpi.comnuvisan.com.
The most commonly employed in vitro systems for assessing metabolic stability include liver microsomes and hepatocytes bioscientifica.comnih.gov. Liver microsomes, which are subcellular fractions, are particularly useful for investigating Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes nih.govrsc.orgevotec.com. Hepatocytes, on the other hand, are intact liver cells that provide a more comprehensive model, encompassing both Phase I and Phase II metabolic pathways (such as glucuronidation and sulfation) bioscientifica.comnih.govresearchgate.net. S9 fractions, containing both microsomal and cytosolic enzymes, are also utilized to assess a broader range of metabolic transformations researchgate.netevotec.com.
In these assays, the peptide of interest is incubated with the chosen biological matrix (e.g., liver microsomes or hepatocytes) under controlled conditions, typically at 37°C, and often in the presence of necessary cofactors like NADPH for Phase I metabolism or UDPGA and PAPS for Phase II metabolism nih.govrsc.orgresearchgate.netevotec.comnih.gov. Samples are collected at various time points over a defined incubation period nih.govrsc.orgnih.gov.
The primary measurement in a metabolic stability assay is the disappearance rate of the parent compound over time nih.govresearchgate.net. This depletion is typically monitored using highly sensitive analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HR-MS) bioscientifica.comnih.govnih.govnih.govmdpi.com. These methods allow for the accurate quantification of the remaining parent peptide at each time point.
From the rate of parent compound disappearance, key pharmacokinetic parameters are calculated, including the in vitro half-life (t1/2) and intrinsic clearance (CLint) mdpi.comnuvisan.comnih.govresearchgate.net. The half-life represents the time it takes for half of the initial amount of the peptide to be metabolized. Intrinsic clearance reflects the inherent capacity of the metabolic enzymes in the system to clear the unbound compound, independent of factors like blood flow or protein binding mdpi.com. These in vitro parameters can then be scaled using various physiological models to predict in vivo hepatic clearance and estimate oral bioavailability mdpi.comnuvisan.combioscientifica.comresearchgate.net.
However, based on the general principles of peptide metabolic stability studies, this compound would likely be evaluated in similar in vitro systems to understand its susceptibility to enzymatic degradation. Given its peptide nature, potential metabolic pathways could involve proteolytic cleavage by peptidases present in the liver or other tissues, in addition to potential Phase I or Phase II modifications depending on its specific amino acid sequence and structure nih.govresearchgate.net. Studies on other peptides have shown varying degrees of metabolic stability in liver microsomes and hepatocytes, influenced by factors such as amino acid composition, sequence, cyclization, and the presence of modified amino acids mdpi.comrsc.orgmdpi.com.
A typical metabolic stability assay for a peptide like this compound would involve incubating the peptide with, for instance, human liver microsomes in the presence and absence of NADPH, or with human hepatocytes. The concentration of the parent peptide would be measured by LC-MS/MS at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes for microsomes or longer for hepatocytes) nih.govrsc.orgnih.gov. The resulting data on the percentage of parent peptide remaining over time would be used to calculate its half-life and intrinsic clearance in that specific in vitro system.
Although specific data for this compound's in vitro metabolic stability are not presented here due to their absence in the search results, the application of these general principles and methodologies would be essential for characterizing its metabolic profile and predicting its behavior in biological systems.
Computational and Theoretical Approaches in Ci Mam A24 Research
Structure-Activity Relationship (SAR) Studies and Modeling
Understanding the relationship between the chemical structure of Ci-MAM-A24 and its biological activity is crucial for the rational design of modified or novel peptides with enhanced properties. SAR studies for AMPs like this compound typically focus on physicochemical features such as cationic charge, hydrophobicity, and amphipathicity, which are key drivers in their interaction with microbial membranes. neliti.comscienceopen.com The cationic charge facilitates electrostatic interaction with the negatively charged microbial membranes, while hydrophobic features aid in interaction with the fatty acyl chains of the lipid bilayer. neliti.com Modeling approaches are used to correlate these structural features with observed antimicrobial potency against various pathogens. neliti.comzu.edu.jo
In Silico Prediction and Screening of Novel Peptide Candidates
In silico methods are widely used to predict and screen for potential antimicrobial peptides, including those structurally related to this compound. This involves the use of computational algorithms and databases to identify sequences likely to possess antimicrobial activity. mdpi.comtandfonline.com
Development of Computational Methods for Identifying Linear Cationic α-Helical AMPs
Computational methods have been developed to identify linear cationic α-helical antimicrobial peptides (LCAMPs) based on their structural and physicochemical characteristics. researchgate.net These methods can screen genomic or proteomic databases to find sequences that match the typical features of LCAMPs, such as a signal peptide and a cationic helical region. researchgate.net This approach allows for the identification of novel AMP candidates that might be difficult to find using traditional homology-based methods. researchgate.net For instance, an in silico screening method based on criteria like size, amphipathicity, and aggregation propensity computationally predicted 22 potential LCAMP candidates in the Ciona genome, some of which were experimentally confirmed to have broad-spectrum antimicrobial activity and salt resistance. mdpi.com
Screening Criteria for Peptide Design (e.g., size, amphipathicity, aggregation propensity)
Several criteria are employed in the in silico design and screening of peptide candidates. These criteria are based on the known characteristics of effective AMPs and aim to predict their potential activity and stability. Key screening criteria include:
Size: Peptide length is a significant factor, with many AMPs falling within a specific range (e.g., 12-20 amino acids). tandfonline.com
Amphipathicity: The amphipathic nature, where a peptide has distinct hydrophobic and hydrophilic faces, is crucial for membrane interaction and disruption. neliti.comscienceopen.comresearchgate.net
Aggregation Propensity: Predicting the likelihood of peptide aggregation is important, as aggregation can reduce solubility and activity. Tools like AGGRESCAN are used to evaluate the aggregation propensity of peptide sequences. researchgate.net Other criteria may include net charge, hydrophobicity, and the presence of specific amino acid residues like arginine, which contributes significantly to the cationic charge and can influence salt tolerance. uni-kiel.de
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide detailed insights into the behavior of this compound and other AMPs at the atomic level, particularly concerning their interactions with biological membranes. mdpi.comrsc.orgnih.gov
Simulation of Peptide-Membrane Interactions
Molecular dynamics simulations are used to model the interaction of peptides with lipid bilayers, mimicking the environment of bacterial membranes. mdpi.comrsc.orguclan.ac.uk These simulations can reveal the mechanism by which AMPs like this compound interact with and permeabilize membranes, such as through carpet or toroidal pore models. researchgate.netscienceopen.com By simulating the insertion, orientation, and dynamics of the peptide within the membrane, researchers can gain a deeper understanding of the factors influencing its activity and selectivity. mdpi.comgromacs.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are ligand-based computational methods used to establish mathematical relationships between the structural properties of a set of compounds and their biological activity. zu.edu.jomdpi.commdpi.comnih.gov While not exclusively applied to this compound in the provided search results, these techniques are broadly applicable to AMP research and design. QSAR models can predict the activity of new peptide sequences based on their calculated molecular descriptors. zu.edu.jomdpi.comarxiv.org Pharmacophore models represent the essential 3D spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to exert a particular biological effect. zu.edu.jomdpi.comnih.govrsc.org These models can be used to screen databases for potential hits or to guide the design of peptides with desired activity profiles. zu.edu.jonih.gov
Prediction of Conformational Changes in Different Environments
Understanding the conformational dynamics of peptides is crucial as their three-dimensional structure and flexibility significantly influence their activity and interaction with target membranes or proteins. Peptide conformation can be highly dependent on the surrounding environment, such as pH, ionic strength, and the presence of lipid membranes. For instance, the antimicrobial activity of this compound might be potentiated by low pH environments, suggesting an environmental influence on its function.
Application of Artificial Intelligence (AI) and Machine Learning
Artificial Intelligence (AI) and Machine Learning (ML), including deep learning, are increasingly transforming various stages of research and development in chemistry and biomedicine. These technologies offer powerful tools for analyzing large datasets, identifying complex patterns, and making predictions, accelerating processes that were traditionally time-consuming and labor-intensive.
AI-Driven Approaches for Drug Discovery and Optimization
Machine Learning for Reaction Prediction and Pathway Optimization in Peptide Synthesis
Machine learning is also being applied to optimize chemical synthesis, including the synthesis of peptides. ML models can be trained on experimental data to predict reaction outcomes, identify optimal reaction conditions, and even suggest synthetic routes. This is particularly valuable for complex molecules like peptides, where synthesis efficiency can be impacted by sequence-dependent factors such as aggregation. Deep learning has been applied to predict and optimize fast-flow peptide synthesis by analyzing analytical data from deprotection reactions. While this compound is a synthetic peptide nih.gov, specific published studies detailing the use of machine learning for optimizing the chemical reactions or synthesis pathways specifically for this compound were not identified. Nevertheless, ML techniques could be valuable in optimizing the solid-phase synthesis of this compound or its analogs to improve yield, purity, and efficiency.
Comparative Analysis and Future Research Directions
Comparative Studies with Related AMPs (e.g., Ci-PAP-A22)
Ci-MAM-A24 and Ci-PAP-A22 are two representative AMPs from Ciona intestinalis, sharing a similar size (22–24 amino acid residues) and the propensity to adopt an amphipathic alpha-helical structure upon interaction with anionic phospholipids (B1166683). frontiersin.org Both peptides have demonstrated potent microbicidal activity at low micromolar concentrations against a range of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. frontiersin.orgnih.gov
However, comparative studies have highlighted differences in their potency and activity against specific pathogens. This compound has been found to be remarkably effective against mycobacteria and multi-drug resistant clinical strains, including aerobic and anaerobic bacteria. nih.govfrontiersin.orgresearchgate.net It is also extraordinarily salt tolerant. frontiersin.orgresearchgate.net
In studies evaluating their activity against Legionella pneumophila, the causative agent of Legionnaires' disease, both peptides showed very low EC50 values (concentration that kills 50% of planktonic cells), below 0.5 µM. frontiersin.orgresearchgate.net However, this compound was significantly more effective in terms of minimal bactericidal concentration (MBC) against Legionella cells (1.6 µM) compared to Ci-PAP-A22 (25 µM). frontiersin.orgresearchgate.net
Furthermore, this compound exhibited activity against Acanthamoeba castellanii, a natural host for L. pneumophila, by permeabilizing the cell membrane at relatively higher concentrations. researchgate.net At 25 µM, this compound induced 85% permeabilization of Acanthamoeba cells, whereas Ci-PAP-A22 did not show significant permeabilization at this concentration. frontiersin.org Interestingly, this compound was also able to reduce the number of Legionella residing within Acanthamoeba. researchgate.netmdpi.com This suggests this compound's potential to target intra-amoebic pathogens, a characteristic not observed for Ci-PAP-A22 in these studies. researchgate.netmdpi.com
The antimicrobial activity of both peptides appears to involve a membranolytic mechanism consistent with a 'carpet' or 'toroidal pore' type model, leading to transient pore formation. frontiersin.orgmdpi.com Their activity can also be pH-dependent, with optimal pH varying according to the target microbe. mdpi.comnih.govlsbu.ac.uk For instance, this compound showed enhanced activity against B. megaterium, B. subtilis, E. coli, and P. aeruginosa at low pH, while exhibiting neutral pH optima for activity against S. aureus, Staphylococcus epidermis, Serratia marsecens, and Klebsiella pneumoniae. mdpi.comlsbu.ac.uk
Table 1: Comparative Activity of this compound and Ci-PAP-A22 against Legionella pneumophila
| Peptide | EC50 (µM) | MBC (µM) |
| This compound | < 0.5 | 1.6 |
| Ci-PAP-A22 | < 0.5 | 25 |
Data Source: frontiersin.orgresearchgate.net
Advancements in Peptide Design for Enhanced Biological Function
Advancements in peptide design offer promising avenues to enhance the biological function of AMPs like this compound. Strategies aim to improve properties such as antimicrobial potency, cell selectivity, biological stability, and other attributes. mdpi.commdpi.com
Several strategies can be employed to improve the efficacy and stability of peptide analogs based on this compound. These include modifications to hydrophobicity, hydrophilicity, and charges within the peptide sequence. mdpi.com Chemical alterations and the incorporation of non-standard amino acids or chemical moieties can significantly enhance therapeutic efficacy. mdpi.com
Specific strategies for improving stability include:
Amino Acid Substitution: Substituting amino acids can improve stability and antimicrobial activity. mdpi.com
Cyclization: Cyclization, through methods like amide condensation or disulfide bridge formation, can enhance conformational stability and resistance to proteolytic hydrolysis and degradation. mdpi.comnih.govthermofisher.comnih.gov Cyclic peptides generally exhibit superior stability and binding affinity compared to their linear counterparts due to reduced conformational flexibility. nih.gov
Terminal Modifications: N-terminal acylation or methylation and C-terminal amidation are straightforward methods to improve AMP stability. nih.gov
Incorporation of Non-natural Amino Acids: Using D-amino acids instead of L-amino acids can alter stereochemistry, impacting stability and activity. nih.govnih.gov
Halogenation: Introducing halogen atoms can enhance stability, solubility, and antimicrobial activity, even under harsher physiological conditions. nih.gov
PEG Modification: PEGylation can improve the biocompatibility and bioavailability of peptides. nih.gov
Delivery Systems: Utilizing nanotechnology, such as incorporating AMPs into mesoporous silica, metal nanoparticles, carbon nanotubes, organic polymers (chitosan, PLGA), or liposomes, can increase stability and facilitate clinical translation. mdpi.comnih.gov Self-assembly of peptides can also improve stability and prolong half-life. nih.gov
Maintaining an optimal balance of hydrophobic and hydrophilic amino acids is crucial for preferential interaction with negatively charged microbial cell membranes. nih.govaimspress.com Controlling peptide charges through modification of charged amino acids affects interactions with bacterial and mammalian cells. mdpi.com Strategic modification of cleavage sites can also regulate susceptibility to proteolytic degradation. mdpi.com
Exploration of Novel Biological Targets and Pathway Modulations Beyond Membrane Disruption
While the primary mechanism of action for many AMPs, including this compound, involves the disruption of microbial cell membranes, research is exploring novel biological targets and pathway modulations. mdpi.comfrontiersin.orgmdpi.comfrontiersin.org Some AMPs can enter cells without causing membrane disruption and inhibit essential intracellular functions by binding to nucleic acids or intracellular proteins. frontiersin.orgmdpi.comresearchgate.net
These non-lytic AMPs, also referred to as cell-penetrating peptides, may offer advantages in terms of specificity for intracellular targets and reduced toxicity towards host cells. frontiersin.orgmdpi.combohrium.com Once inside the bacterial cell, AMPs can target intracellular macromolecules and bioprocesses, including the inhibition of DNA replication and transcription. mdpi.com They can also inactivate bacterial chaperones involved in protein folding, leading to bactericidal effects by inhibiting protein synthesis. mdpi.com
While the direct intracellular targets of this compound beyond membrane permeabilization are not explicitly detailed in the provided search results, its ability to kill mycobacteria residing within macrophages and Legionella within Acanthamoeba suggests potential interactions with intracellular processes or targets within the host cells or the pathogens themselves in those specific environments. researchgate.netresearchgate.netmdpi.comnih.govlsbu.ac.uk Further research is needed to fully elucidate any non-membrane-mediated mechanisms of action for this compound.
Development of this compound as a Template for Biocontrol and Material Science Applications
The potent antimicrobial activity and stability of this compound make it a valuable template for developing biocontrol and material science applications. mdpi.com
This compound has shown promise in the context of anti-biofilm surfaces and environmental control strategies, particularly against Legionella. L. pneumophila commonly persists in water systems in association with free-living amoebae and within biofilms, which contributes to its resistance to conventional treatments. frontiersin.orgresearchgate.netresearchgate.net
Studies have investigated immobilizing this compound on surfaces to assess its antimicrobial activity. frontiersin.orgfrontiersin.org Immobilizing the peptide on gold surfaces demonstrated that its potent bactericidal activity was conserved. frontiersin.orgfrontiersin.org This suggests that this compound can be used to functionalize surfaces to prevent bacterial adhesion and biofilm formation. mdpi.commdpi.com
The ability of this compound to kill Legionella and its host Acanthamoeba castellanii highlights its potential for controlling Legionella contamination in water systems, such as plumbing. frontiersin.orgresearchgate.netmdpi.commdpi.com Developing anti-Legionella surfaces based on this compound as a template could provide a novel approach to mitigate the risk of Legionnaires' disease associated with contaminated water facilities. researchgate.netnih.gov Such surfaces could prevent bacterial attachment and proliferation, thus reducing biofilm formation and the persistence of Legionella. nih.gov
Integration of Multi-Omics and Computational Biology for Holistic Understanding (e.g., Genome-Scale Metabolic Networks in Host-Pathogen Interactions)
Integrating multi-omics approaches and computational biology is crucial for gaining a holistic understanding of AMPs like this compound, including their mechanisms of action, interactions with pathogens and host cells, and potential applications. researchgate.netqub.ac.uknih.govmdpi.com
Multi-omics approaches, such as genomics, transcriptomics, and proteomics, can provide comprehensive data on the biological systems involved. qub.ac.ukmdpi.com For instance, analyzing omics data can help identify potential AMPs and understand their expression in response to microbial challenge. core.ac.uknih.govmdpi.com
Computational biology, including bioinformatics and machine learning, plays a vital role in analyzing complex omics datasets, predicting peptide properties, and designing novel AMPs. nih.govresearchgate.netnih.govnih.gov Machine learning models can predict antimicrobial activity and potential targets based on peptide sequences and physicochemical properties. nih.govresearchgate.netnih.govnih.gov
Genome-scale metabolic modeling is a powerful computational tool that can be used to investigate host-pathogen interactions at a systems level. mdpi.comfrontiersin.orgacs.orgnih.govresearchgate.net By representing the metabolic reactions within both the host and the pathogen, these models can help elucidate how pathogens utilize the host environment, identify essential metabolic pathways for pathogen growth, and predict the impact of antimicrobial agents on these networks. frontiersin.orgacs.orgnih.govresearchgate.net Integrating multi-omics data with genome-scale metabolic models can provide insights into the metabolic basis of infection and potentially identify novel drug targets. frontiersin.orgnih.gov While specific studies applying genome-scale metabolic networks to this compound and its interactions are not detailed in the provided results, this approach holds significant potential for understanding the complex interplay between Ciona intestinalis and invading microbes, or between pathogens like Legionella and their hosts in the presence of this compound.
Table 2: Computational Approaches in AMP Research
| Approach | Application |
| Bioinformatics | Sequence analysis, identification of potential AMPs, functional motif analysis |
| Machine Learning | Prediction of antimicrobial activity, target identification, peptide design |
| Molecular Modeling | Structure-activity relationship studies, conformational analysis |
| Genome-Scale Metabolic Modeling | Elucidating host-pathogen interactions, identifying metabolic targets |
Data Source: nih.govresearchgate.netnih.govmdpi.comnih.govfrontiersin.orgnih.govresearchgate.net
Q & A
Q. What is the primary mechanism of action of Ci-MAM-A24 against multidrug-resistant bacteria?
this compound disrupts bacterial cell membranes via electrostatic interactions with anionic phospholipids, leading to pore formation and cytoplasmic leakage. This mechanism was validated using liposomal membrane models mimicking Gram-positive and Gram-negative bacterial membranes. Experimental methods include circular dichroism (CD) spectroscopy to confirm α-helical structure adoption upon membrane binding and fluorescence assays to measure membrane permeability .
Q. Which pathogens are most susceptible to this compound, and what are the reported minimum bactericidal concentrations (MBC)?
this compound exhibits potent activity against:
Q. How does this compound maintain efficacy in high-salt environments, and what methodological considerations are required for in vitro testing?
Unlike many antimicrobial peptides (AMPs), this compound retains activity in physiological salt concentrations (up to 150 mM NaCl). Researchers should incorporate salt-adjusted growth media in MIC/MBC assays to avoid underestimating potency. Studies used cation-adjusted Mueller-Hinton broth with incremental NaCl supplementation .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy against intracellular pathogens (e.g., Legionella pneumophila) across different in vitro models?
Discrepancies arise from variations in host-cell models (e.g., Acanthamoebae vs. macrophages). For Legionella, this compound reduced intracellular bacterial load by 80% in Acanthamoebae co-cultures at 12.5 µM but showed limited penetration in macrophage models. Recommendations:
Q. What experimental designs are optimal for assessing this compound’s synergy with conventional antibiotics against biofilms?
A tiered approach is recommended:
- Biofilm formation assays : Use Calgary biofilm devices with peg lids.
- Synergy testing : Combine this compound with β-lactams or glycopeptides at sub-inhibitory concentrations.
- Confocal microscopy : Stain biofilms with LIVE/DEAD BacLight to visualize disruption. Note: Synergy is strain-dependent; prioritize ESKAPE pathogens with documented resistance profiles .
Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?
Molecular dynamics (MD) simulations of this compound’s amphipathic helix reveal residues critical for proteolytic stability (e.g., Pro19, Lys22). Methodological steps:
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies with non-linear kinetics?
Use a four-parameter logistic model (Hill equation) to fit dose-response curves. Address heteroscedasticity via weighted least squares regression. Open-source tools include DRM4P in R or GraphPad Prism’s nonlinear regression module .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on this compound’s cytotoxicity in mammalian cells?
Discrepancies stem from assay sensitivity:
- Low sensitivity : MTT assays may underestimate toxicity due to peptide-MTT formazan interactions.
- High sensitivity : Use flow cytometry with Annexin V/PI staining for apoptosis/necrosis discrimination. Baseline: this compound shows <10% hemolysis at 25 µM (human erythrocytes) but higher toxicity in epithelial cells (IC50: 50 µM) .
Q. What validation steps are critical when replicating this compound’s anti-Acanthamoebae activity across labs?
Key factors:
- Amoeba strain : Use ATCC 30234 for comparability.
- Encystment conditions : Standardize encystment triggers (e.g., 37°C, pH 6.8).
- Peptide immobilization : Gold-surface immobilization preserves activity (EC50: 0.5 µM) but requires quartz crystal microbalance (QCM) validation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
